molecular formula C40H56O4 B1249711 Siphonaxanthin

Siphonaxanthin

Cat. No. B1249711
M. Wt: 600.9 g/mol
InChI Key: SUCKEYMKNGZJHK-ZARIWKGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Siphonaxanthin is a natural product found in Codium fragile, Avrainvillea nigricans, and other organisms with data available.

Scientific Research Applications

Anti-Cancer and Anti-Leukemia Properties

Siphonaxanthin, a keto-carotenoid found in green algae, has shown potential in cancer research, particularly in inhibiting the viability of human leukemia HL-60 cells through apoptosis induction. Its cellular uptake is higher compared to fucoxanthin, another similar compound, suggesting a stronger bioactivity in this context (Sugawara et al., 2014).

Anti-Obesity and Metabolic Effects

This compound has demonstrated significant effects in reducing adipogenesis, the process of forming fat cells, in preadipocyte cultures and in diabetic mice. It inhibits lipid accumulation and alters the expression of key genes involved in fat metabolism, suggesting a potential role in obesity management and metabolic health (Li et al., 2015).

Anti-Angiogenic Properties

Research has revealed that this compound exerts anti-angiogenic effects, which is the process of new blood vessel formation often associated with tumor growth and metastasis. Studies using human umbilical vein endothelial cells and rat aortic rings have shown that this compound can significantly suppress angiogenesis, hinting at its potential in cancer therapy (Ganesan et al., 2010).

Bioavailability and Tissue Distribution

Understanding the absorption, bioavailability, and distribution of this compound in the body is crucial for assessing its therapeutic potential. Studies indicate non-uniform accumulation in tissues and the presence of metabolites, particularly in stomach, intestine, liver, and adipose tissues. This information is vital for understanding its mechanisms of action and potential therapeutic applications (Li et al., 2020).

Antiviral Activity Against SARS-CoV-2

Recent studies have explored the potential of this compound in antiviral applications, particularly against SARS-CoV-2, the virus responsible for COVID-19. This compound has shown inhibitory activity against SARS-CoV-2 pseudovirus entry in vitro, suggesting a promising avenue for COVID-19 treatment and prevention (Yim et al., 2021).

properties

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

(3E,5E,7E,9E,11E,13E,15E,17E)-3-(hydroxymethyl)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-1-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-7,12,16-trimethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one

InChI

InChI=1S/C40H56O4/c1-28(16-12-17-30(3)20-21-36-31(4)22-34(42)25-39(36,6)7)14-10-11-15-29(2)18-13-19-33(27-41)38(44)24-37-32(5)23-35(43)26-40(37,8)9/h10-22,34-36,41-43H,23-27H2,1-9H3/b11-10+,16-12+,18-13+,21-20+,28-14+,29-15+,30-17+,33-19+/t34-,35+,36-/m0/s1

InChI Key

SUCKEYMKNGZJHK-ZARIWKGHSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)CC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/CO

SMILES

CC1=C(C(CC(C1)O)(C)C)CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)CO

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)CO

synonyms

siphonaxanthin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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